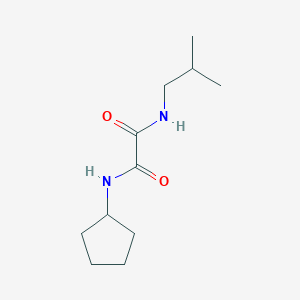![molecular formula C16H13ClN2O2S B5003974 5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5003974.png)
5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as Ciglitazone, is a thiazolidinedione (TZD) class drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1980s and has since been used in various scientific research studies due to its unique properties.
Wirkmechanismus
5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in the body. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease plasma glucose levels, increase insulin sensitivity, and decrease triglyceride levels in the body. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its well-studied mechanism of action. It is also readily available and relatively inexpensive. However, one limitation is that it has been shown to have off-target effects on other nuclear receptors, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione. One potential area of research is its use in the treatment of cancer, as it has been shown to have anti-cancer properties. Another area of research is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects. Additionally, further research can be done to better understand its mechanism of action and potential off-target effects.
Synthesemethoden
The synthesis of 5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-chloroaniline with 3-methylbenzaldehyde in the presence of sodium methoxide to form the intermediate Schiff base. The Schiff base is then reacted with thiazolidinedione to form this compound.
Wissenschaftliche Forschungsanwendungen
5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory and anti-cancer properties. It has also been shown to improve insulin sensitivity and glucose uptake in the body, making it a potential treatment for diabetes.
Eigenschaften
IUPAC Name |
5-(4-chloroanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-3-2-4-13(9-10)19-15(20)14(22-16(19)21)18-12-7-5-11(17)6-8-12/h2-9,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDCHYMSCOUPRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5003897.png)
![1-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}azepane](/img/structure/B5003904.png)
![5-[(2,4-difluorophenoxy)methyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5003907.png)
![4-(4-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5003943.png)
![propyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5003949.png)

![7-amino-5-(2,3-dimethoxyphenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5003977.png)
![6,7-dimethoxy-2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5003991.png)
![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5003994.png)
![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B5003997.png)
![3-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5004004.png)
![2,5-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5004007.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5004013.png)
![diethyl 4-[(4-bromophenyl)amino]-6-hydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-dicarboxylate](/img/structure/B5004017.png)